12-Bromododecanoic acid

Vue d'ensemble

Description

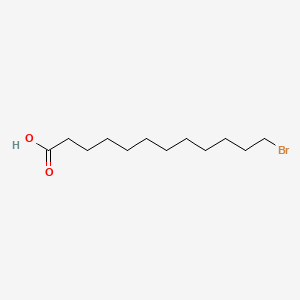

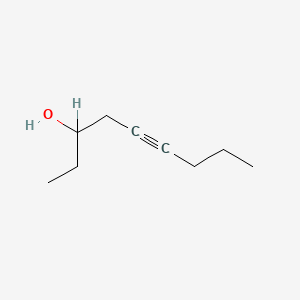

L'acide 12-bromododécanoïque est un composé organique appartenant à la classe des acides gras à chaîne moyenne. Il est caractérisé par la présence d'un atome de brome lié au douzième carbone d'une chaîne d'acide dodécanoïque. Ce composé est connu pour ses applications dans divers domaines, notamment la chimie, la biologie et l'industrie .

Mécanisme D'action

Target of Action

The primary target of 12-Bromododecanoic acid is Glycodelin . Glycodelin is a protein that plays a crucial role in the human immune response and is involved in various biological processes, including cell adhesion and immune response regulation .

Mode of Action

It is known to interact with its target, glycodelin . The interaction between this compound and Glycodelin may result in changes to the function of the protein, potentially influencing the immune response .

Biochemical Pathways

Given its interaction with glycodelin, it is likely that it influences pathways related to the immune response .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .

Result of Action

This compound has been shown to have antiviral activity. At a concentration of 10 µg/ml, it reduces virion DNA in the culture supernatant of primary hepatocytes isolated from a duckling model of hepatitis B virus (HBV) infection . It also exhibits inhibitory activity against HIV replication in CEM-SS T cells .

Action Environment

Like all chemical compounds, its stability, efficacy, and mode of action could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .

Analyse Biochimique

Biochemical Properties

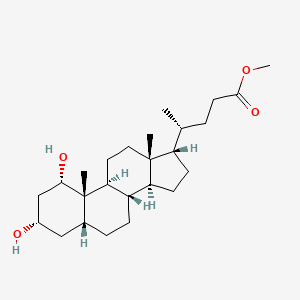

12-Bromododecanoic acid plays a significant role in biochemical reactions, particularly as a model fatty acid ligand. It has been used to elucidate the x-ray structure of bovine beta-lactoglobulin . The compound interacts with enzymes such as cytochrome P450 BM3, where it binds inside the calyx of bovine beta-lactoglobulin . These interactions are crucial for understanding the structural and dynamic properties of enzymes involved in fatty acid metabolism.

Cellular Effects

This compound influences various cellular processes. It has been shown to reduce virion DNA in the culture supernatant of primary hepatocytes isolated from a duckling model of hepatitis B virus infection and inhibit HIV replication in CEM-SS T cells . These effects suggest that this compound can impact cell signaling pathways, gene expression, and cellular metabolism, making it a valuable compound for studying viral infections and cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a ligand for bovine beta-lactoglobulin, binding inside the calyx and influencing the protein’s structure . Additionally, it has been used in studies involving cytochrome P450 enzymes, where it serves as a substrate for oxidation reactions . These interactions highlight the compound’s role in enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors to consider in in vitro and in vivo studies. Long-term effects on cellular function have been observed, particularly in studies involving viral infections . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, with higher doses potentially leading to toxic or adverse effects . These findings are important for determining safe and effective dosage levels for experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to fatty acid metabolism. It interacts with enzymes such as cytochrome P450, which are responsible for the oxidation of fatty acids . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function . Understanding these transport mechanisms is essential for studying the compound’s effects in different cellular contexts.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Studying the subcellular localization of this compound provides valuable insights into its role in cellular processes and biochemical reactions.

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L'acide 12-bromododécanoïque peut être synthétisé par la bromation de l'acide dodécanoïque. La réaction implique généralement l'utilisation de brome (Br2) en présence d'un catalyseur tel que le fer (Fe) ou d'un initiateur radicalaire comme l'azobisisobutyronitrile (AIBN). La réaction est réalisée dans des conditions contrôlées pour assurer une bromation sélective à la douzième position du carbone .

Méthodes de production industrielle : Dans les environnements industriels, la production d'acide 12-bromododécanoïque implique des processus de bromation à grande échelle. Les conditions de réaction sont optimisées pour atteindre des rendements et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de techniques de séparation avancées garantit une production efficace .

Analyse Des Réactions Chimiques

Types de réactions : L'acide 12-bromododécanoïque subit diverses réactions chimiques, notamment :

Réactions de substitution : L'atome de brome peut être substitué par d'autres groupes fonctionnels, tels que des groupes hydroxyle ou amino, par des réactions de substitution nucléophile.

Réactions de réduction : L'atome de brome peut être réduit en atome d'hydrogène à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4).

Réactions d'oxydation : Le groupe acide carboxylique peut être oxydé pour former des aldéhydes ou des cétones correspondants à l'aide d'agents oxydants comme le permanganate de potassium (KMnO4).

Réactifs et conditions courants :

Substitution nucléophile : Hydroxyde de sodium (NaOH) ou ammoniac (NH3) en solutions aqueuses ou alcooliques.

Réduction : Hydrure de lithium et d'aluminium (LiAlH4) dans l'éther anhydre.

Oxydation : Permanganate de potassium (KMnO4) en milieu acide ou basique.

Principaux produits formés :

Substitution : Formation d'acide 12-hydroxydodécanoïque ou d'acide 12-aminododécanoïque.

Réduction : Formation d'acide dodécanoïque.

Oxydation : Formation d'acide 12-oxododécanoïque.

4. Applications de la recherche scientifique

L'acide 12-bromododécanoïque est largement utilisé en recherche scientifique en raison de ses propriétés uniques :

Chimie : Il sert de réactif et de catalyseur dans diverses réactions de synthèse organique. Il est également utilisé comme matière première pour la synthèse de polymères et de tensioactifs.

Biologie : Il est utilisé comme ligand d'acide gras modèle dans l'élucidation des structures protéiques par cristallographie aux rayons X.

Médecine : Il présente une activité inhibitrice contre certains virus, notamment le virus de l'hépatite B (VHB) et le virus de l'immunodéficience humaine (VIH), ce qui en fait un candidat potentiel pour la recherche antivirale.

5. Mécanisme d'action

Le mécanisme d'action exact de l'acide 12-bromododécanoïque n'est pas entièrement compris. Il est supposé perturber le métabolisme des acides gras au sein des cellules. Cette perturbation entraîne l'accumulation d'acides gras bromés, ce qui peut provoquer des altérations de la membrane cellulaire. De plus, il se lie à des protéines spécifiques, telles que la bêta-lactoglobuline bovine, influençant ainsi leur structure et leur fonction .

Composés similaires :

Acide 12-chlorododécanoïque : Structure similaire, mais contenant un atome de chlore au lieu d'un atome de brome.

Acide 12-iodo-dodécanoïque : Contient un atome d'iode au lieu d'un atome de brome.

Acide dodécanoïque : Dépourvu de l'atome d'halogène, ce qui le rend moins réactif dans certaines réactions chimiques

Unicité : L'acide 12-bromododécanoïque est unique en raison de la présence de l'atome de brome, qui confère une réactivité et des propriétés distinctes. Cela en fait un composé précieux dans diverses applications chimiques et biologiques .

Applications De Recherche Scientifique

12-Bromododecanoic acid is extensively utilized in scientific research due to its unique properties:

Chemistry: It serves as a reagent and catalyst in various organic synthesis reactions. It is also used as a starting material for the synthesis of polymers and surfactants.

Biology: It is used as a model fatty acid ligand in the elucidation of protein structures through X-ray crystallography.

Medicine: It exhibits inhibitory activity against certain viruses, including hepatitis B virus (HBV) and human immunodeficiency virus (HIV), making it a potential candidate for antiviral research.

Comparaison Avec Des Composés Similaires

12-Chlorododecanoic Acid: Similar in structure but contains a chlorine atom instead of a bromine atom.

12-Iodododecanoic Acid: Contains an iodine atom instead of a bromine atom.

Dodecanoic Acid: Lacks the halogen atom, making it less reactive in certain chemical reactions

Uniqueness: 12-Bromododecanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. This makes it a valuable compound in various chemical and biological applications .

Propriétés

IUPAC Name |

12-bromododecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23BrO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h1-11H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYKBWYBUCFHYPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC(=O)O)CCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049354 | |

| Record name | 12-Bromododecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73367-80-3 | |

| Record name | 12-Bromododecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73367-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Bromododecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073367803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-Bromododecanoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02405 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 12-Bromododecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-bromododecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 12-BROMODODECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RP072ZQ00E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Research using X-ray crystallography has shown that 12-Bromododecanoic acid binds inside the calyx of bovine β-lactoglobulin. [] The carboxylate head group of the molecule sits at the protein's surface, while the lid of the calyx remains open at the crystallization pH of 7.3. [] This binding location is consistent with observations of ligand-free bovine β-lactoglobulin in the same lattice form at pH 7.1 and 8.2. []

A: this compound has the molecular formula C12H23BrO2. [, ] While specific spectroscopic data is not provided in the provided abstracts, its structure consists of a 12-carbon chain with a terminal bromine atom and a carboxylic acid group at the other end. [, ]

A: Scanning Tunneling Microscopy (STM) studies reveal that the packing structure of this compound on highly oriented pyrolytic graphite (HOPG) differs significantly from its close analog, 11-bromoundecanoic acid. [, ] This difference arises from the addition of a single methylene group, highlighting a distinct odd-even length effect on packing behavior at the liquid-solid interface. [, ]

A: Yes, this compound serves as a valuable starting material in organic synthesis. For instance, it can be reacted with Grignard reagents (RMgX), where R represents various alkyl groups (C12H25, C14H29, C16H33, and C18H37) in the presence of lithium copper chloride (Li2CuCl4). [] This reaction yields salts of alkanecarboxylic acids, which can then be reduced by lithium aluminum hydride (LiAlH4) to produce even-numbered primary alcohols ranging from C24 to C30. []

A: While this compound can adopt various conformations in the gas phase due to its carboxyl group, it typically assumes one of two specific configurations when adsorbed onto a solid surface. [] Atomically resolved STM images show distinct conformations for the carboxyl groups of this compound and 2-bromohexadecanoic acid molecules when adsorbed at the liquid (phenyloctane)-solid (graphite) interface. []

A: A derivative of this compound was used to synthesize Chlorosphaerolactylate B, a halometabolite with antimicrobial properties isolated from the cyanobacterium Sphaerospermopsis sp. [] This synthetic Chlorosphaerolactylate B exhibited in vitro activity against Staphylococcus aureus, inhibiting both its growth and biofilm formation. [] Furthermore, in vivo studies using a porcine model of implant-associated osteomyelitis showed that Chlorosphaerolactylate B reduced S. aureus colonization on implants. []

A: While the provided abstracts do not directly address the environmental impact of this compound, its use in synthesizing a potent antimicrobial compound like Chlorosphaerolactylate B raises potential concerns. [] Further research is needed to assess its ecotoxicological effects, biodegradability, and potential for bioaccumulation to ensure responsible use and minimize any negative impact on the environment.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,7,10,16,19,24,27-Heptaoxa-1,13-diazabicyclo[11.8.8]nonacosane](/img/structure/B1204351.png)

![1,5-Diazabicyclo[3.2.2]nonane](/img/structure/B1204371.png)